molecular formula C14H14N2O5S B10965084 dimethyl 5-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(2Z)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzene-1,3-dicarboxylate

Cat. No.: B10965084
M. Wt: 322.34 g/mol
InChI Key: WENKHRVPROVOKN-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile (MeCN) at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN)AMINO]ISOPHTHALATE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

dimethyl 5-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H14N2O5S/c1-16-11(17)7-22-14(16)15-10-5-8(12(18)20-2)4-9(6-10)13(19)21-3/h4-6H,7H2,1-3H3

InChI Key

WENKHRVPROVOKN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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